N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride

Description

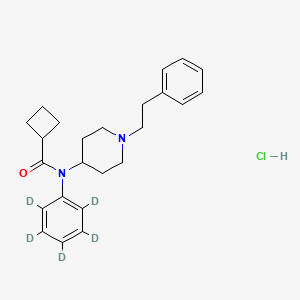

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride, is a deuterated synthetic opioid analog structurally related to fentanyl. Its core structure includes a phenethylpiperidine backbone, a cyclobutanecarboxamide substituent, and a deuterated phenyl group (phenyl-d5). The deuterium labeling at the phenyl ring enhances its utility in analytical applications, particularly as a stable isotopically labeled internal standard for mass spectrometry (MS)-based quantification of non-deuterated analogs .

However, its primary documented use aligns with research applications, such as forensic analysis and substance characterization, to avoid human or veterinary therapeutic use .

Properties

Molecular Formula |

C24H31ClN2O |

|---|---|

Molecular Weight |

404.0 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |

InChI |

InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H/i2D,5D,6D,12D,13D; |

InChI Key |

UMBMPZKCTUJNNA-LVFZOROGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCC4)[2H])[2H].Cl |

Canonical SMILES |

C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Attachment of the Phenethyl Group: This step involves the alkylation of the piperidine ring with a phenethyl halide under basic conditions.

Formation of the Cyclobutanecarboxamide Group: This involves the reaction of the intermediate with a cyclobutanecarboxylic acid derivative.

Final Hydrochloride Formation: The compound is then converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide moiety.

Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen and the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Various oxidized derivatives of the phenethyl group.

Reduction Products: Reduced forms of the cyclobutanecarboxamide group.

Substitution Products: Substituted derivatives at the piperidine nitrogen or phenyl rings.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride has several applications in scientific research:

Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Safety and Handling : Like Acrylfentanyl-d5, the target compound is classified as a research chemical with stringent handling protocols to prevent misuse .

- Synthesis Challenges : Deuterated analogs require specialized synthetic routes to ensure isotopic purity, which may limit commercial availability .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound related to the opioid class, particularly analogs of fentanyl. The structural modifications in this compound suggest potential variations in biological activity, particularly concerning analgesic effects and receptor interactions. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which influence its interaction with biological systems. The presence of the cyclobutane ring and piperidine moiety is significant in determining its affinity for opioid receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H24D5N2O |

| Molecular Weight | 314.48 g/mol |

| CAS Number | Not yet assigned |

| Chemical Structure | Chemical Structure |

The primary mechanism of action for this compound is likely through the modulation of the mu-opioid receptors (MOR). Similar compounds have shown that alterations in the side chains can significantly affect their binding affinity and efficacy at these receptors. The structural changes in N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide may enhance its analgesic properties compared to traditional opioids.

Pharmacological Profile

Research indicates that compounds structurally related to fentanyl exhibit various degrees of potency and selectivity for opioid receptors. The following table summarizes findings from studies on similar analogs:

| Compound Name | ED50 (µg/kg) | Potency Ratio | Therapeutic Index |

|---|---|---|---|

| N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl) | 2.0 | 1.0 | Low |

| N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | 20.5 | 1.37 | Higher |

| N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | 21.0 | 1.33 | Higher |

Case Studies

Several studies have evaluated the biological activity of fentanyl analogs, providing insights into their analgesic effects:

-

Study on Fentanyl Analog Efficacy :

- A study assessed various fentanyl analogs, concluding that modifications to the piperidine ring enhanced analgesic effects while maintaining a lower toxicity profile compared to fentanyl itself. The study measured pain response using formalin-induced hind paw licking tests.

-

Opioid Receptor Interaction :

- Research demonstrated that modifications in the phenethyl group significantly affected binding affinity to MOR, suggesting that N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide could exhibit enhanced efficacy due to its unique structure.

-

Toxicological Assessment :

- Toxicity studies indicated that certain analogs had a higher therapeutic index than fentanyl, suggesting a safer profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.